molecular formula C27H35N3O2 B11481158 1-(2-methoxyphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-methoxyphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11481158
M. Wt: 433.6 g/mol
InChI Key: HLPJGEFAZYYPTN-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Nonyl Group: The nonyl group can be introduced via alkylation reactions using nonyl halides.

    Formation of the Pyrrolidinone Ring: This step may involve the reaction of the benzodiazole derivative with a suitable pyrrolidinone precursor under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHOXYPHENYL)-4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
  • 1-(2-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE

Uniqueness

1-(2-METHOXYPHENYL)-4-(1-NONYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific nonyl group, which may impart distinct physical and chemical properties compared to its analogs. This uniqueness can influence its biological activity, solubility, and overall utility in various applications.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(1-nonylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C27H35N3O2/c1-3-4-5-6-7-8-13-18-29-23-15-10-9-14-22(23)28-27(29)21-19-26(31)30(20-21)24-16-11-12-17-25(24)32-2/h9-12,14-17,21H,3-8,13,18-20H2,1-2H3

InChI Key

HLPJGEFAZYYPTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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